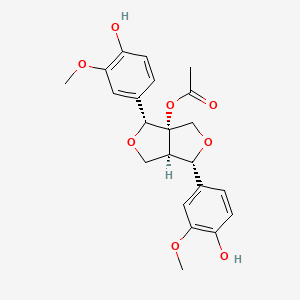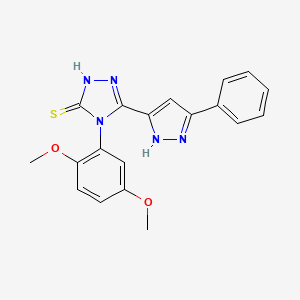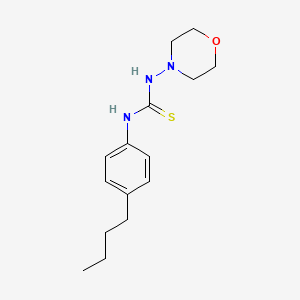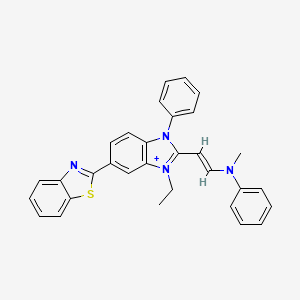
1-Acétoxy-pinoresinol
Vue d'ensemble
Description
1-Acetoxypinoresinol (1-APR) is a naturally occurring phenolic compound found in various plants and foods. It is a polyphenol with antioxidant, anti-inflammatory and anti-cancer properties. It has been studied extensively in the past few decades due to its potential therapeutic effects.
Applications De Recherche Scientifique
Propriétés Nutraceutiques
Le 1-AP est un lignane présent dans les olives et l'huile d'olive extra vierge (EVOO), qui est un symbole du régime méditerranéen . L'effet bénéfique de l'EVOO est strictement lié à la présence d'acides gras et de polyphénols, des composés bioactifs dotés de propriétés nutraceutiques . Les lignanes possèdent une structure chimique de type stéroïde et font partie de la famille des phytoestrogènes, qui est reconnue pour ses propriétés santé .
Présence dans les Plantes Comestibles
Alors que le (+)-pinoresinol, un autre lignane naturel, se trouve dans différentes plantes comestibles telles que les graines de lin, les haricots, les céréales complètes, les graines de sésame et certains légumes et fruits, le 1-AP a été identifié exclusivement dans les olives en 2000 .
Distribution dans Différents Cultivars
En Espagne, le 1-AP se trouve à des niveaux plus élevés dans plusieurs variétés d'olives, telles que l'Arbequina, l'Empeltre et l'Hojiblanca . En particulier, l'Arbequina est réputée être le cultivar le plus riche en 1-AP .
Influence des Aspects Agronomiques et Technologiques
La concentration de 1-AP, ainsi que d'autres composés phénoliques, dans l'EVOO est fortement influencée par divers facteurs tels que la variété d'olive, la maturation des fruits, les méthodes d'extraction, les conditions de stockage, la saison de récolte, la zone géographique et les conditions environnementales .
Isolation Analytique et Purification
La littérature scientifique a largement couvert différents aspects du (+)-pinoresinol, y compris son isolement et ses propriétés nutraceutiques . En revanche, on en sait moins sur le lignane d'olive 1-AP .
Avantages Potentiels pour la Santé
Les pays situés dans les bassins méditerranéens, comme l'Italie, l'Espagne et la Grèce, qui suivaient ce régime alimentaire, présentent une incidence et des taux de mortalité plus faibles pour les maladies chroniques et dégénératives que les autres pays occidentaux . Cela suggère des avantages potentiels pour la santé du 1-AP, étant donné sa présence dans le régime méditerranéen.
Mécanisme D'action
Target of Action
1-Acetoxypinoresinol (1-AP) is a lignan, a type of polyphenol, found in olives and extra virgin olive oil (EVOO) . Lignans possess a steroid-like chemical structure and are part of the phytoestrogen family .
Mode of Action
Lignans, including 1-ap, are known to have antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and inflammation .
Biochemical Pathways
As a lignan and a polyphenol, 1-ap likely impacts pathways related to oxidative stress and inflammation . By acting as an antioxidant, 1-AP could potentially inhibit the biochemical pathways that lead to the production of reactive oxygen species .
Result of Action
Given its antioxidant properties, it can be inferred that 1-ap may help protect cells from oxidative damage . This could potentially contribute to the prevention of various diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .
Action Environment
The action of 1-AP can be influenced by various environmental factors. For instance, the concentration of 1-AP in EVOO is influenced by factors such as olive variety, fruit maturation, extraction methods, storage conditions, crop season, geographical area, and environmental conditions . These factors can affect the bioavailability and efficacy of 1-AP.
Analyse Biochimique
Biochemical Properties
1-Acetoxypinoresinol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways. 1-Acetoxypinoresinol modulates these pathways, which are crucial for cell signaling and immune responses . Additionally, it has been shown to interact with enzymes involved in oxidative stress regulation, thereby exerting its antioxidant effects .
Cellular Effects
1-Acetoxypinoresinol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly the JAK/STAT pathway, which plays a role in immune response and inflammation . This compound also impacts gene expression by modulating the activity of transcription factors. Furthermore, 1-Acetoxypinoresinol affects cellular metabolism by interacting with enzymes involved in oxidative stress regulation, thereby enhancing the cell’s antioxidant capacity .
Molecular Mechanism
The molecular mechanism of 1-Acetoxypinoresinol involves its interaction with specific biomolecules and pathways. It binds to and modulates the activity of the JAK/STAT pathway, leading to changes in gene expression and cellular responses . Additionally, 1-Acetoxypinoresinol exhibits antioxidant properties by interacting with enzymes that regulate oxidative stress, thereby reducing the levels of reactive oxygen species in cells . These interactions contribute to its anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetoxypinoresinol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 1-Acetoxypinoresinol remains stable under various conditions, retaining its bioactive properties . Long-term exposure to this compound has demonstrated sustained antioxidant and anti-inflammatory effects, contributing to improved cellular health .
Dosage Effects in Animal Models
The effects of 1-Acetoxypinoresinol vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant capacity and reduce inflammation without causing adverse effects . At higher doses, there may be potential toxic effects, including disruptions in cellular metabolism and oxidative stress regulation . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
1-Acetoxypinoresinol is involved in several metabolic pathways, particularly those related to oxidative stress regulation and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing the levels of reactive oxygen species . Additionally, 1-Acetoxypinoresinol modulates the JAK/STAT pathway, influencing gene expression and cellular responses .
Transport and Distribution
Within cells and tissues, 1-Acetoxypinoresinol is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, particularly those involved in oxidative stress regulation and inflammation . The transport and distribution of 1-Acetoxypinoresinol are crucial for its bioavailability and effectiveness in exerting its beneficial effects.
Subcellular Localization
1-Acetoxypinoresinol exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in cellular compartments involved in oxidative stress regulation, such as mitochondria and the endoplasmic reticulum . This localization allows 1-Acetoxypinoresinol to interact with key enzymes and proteins, enhancing its antioxidant and anti-inflammatory properties.
Propriétés
IUPAC Name |
[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDFORNCKZPCI-FPHUIIFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12COC(C1COC2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]12CO[C@@H]([C@H]1CO[C@@H]2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331966 | |
| Record name | 1-Acetoxypinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81426-14-4 | |
| Record name | Acetoxypinoresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetoxypinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-acetoxypinoresinol and where is it found?
A1: 1-Acetoxypinoresinol is a naturally occurring lignan found exclusively in olives and extra virgin olive oil (EVOO). [, ] Unlike its related compound (+)-pinoresinol, which is present in various plants, 1-acetoxypinoresinol appears to be unique to olives. []
Q2: What is the chemical structure of 1-acetoxypinoresinol?
A2: 1-Acetoxypinoresinol is a lignan with a steroid-like chemical structure. Its full chemical name is (+)-1-acetoxypinoresinol, and its systematic IUPAC name is [(1S,2R,5R,6S)-1-acetoxy-2,6-bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane]. [, ]
Q3: What are the main analytical techniques used to identify and quantify 1-acetoxypinoresinol in olive oil?
A3: Several techniques are used to analyze 1-acetoxypinoresinol, with a focus on chromatographic methods:
- Fluorescence Detection (FLD): This method offers high sensitivity for 1-acetoxypinoresinol due to its strong fluorescence response and is considered more cost-effective than mass spectrometry for industrial applications. []
- Diode Array Detection (DAD): DAD provides UV-Vis absorbance spectra, aiding in compound identification and quantification. [, ]
- Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): These techniques provide accurate mass measurements and fragmentation patterns, enabling unequivocal identification and quantification even in complex matrices. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of 1-acetoxypinoresinol isolated from olive oil. [, ]
- Capillary Electrophoresis coupled with Mass Spectrometry (CE-ESI-MS): This technique offers high separation efficiency and sensitivity for analyzing phenolic compounds, including 1-acetoxypinoresinol, in olive oil. [, ]
Q4: How stable is 1-acetoxypinoresinol during olive oil processing and storage?
A4: 1-acetoxypinoresinol exhibits varying stability depending on the processing method:
- Olive Fly Damage: Interestingly, olive fly (Bactrocera oleae) infestation, even at high levels, does not significantly impact the concentration of 1-acetoxypinoresinol in olive oil, unlike secoiridoids, which show a decline. []
Q5: What are the potential health benefits of 1-acetoxypinoresinol?
A5: While research is ongoing, 1-acetoxypinoresinol, as part of the olive oil lignan family, is thought to contribute to the health benefits associated with the Mediterranean diet. Here's what we know so far:
- Potential Role in Cancer Prevention: While direct evidence is limited for 1-acetoxypinoresinol, diets rich in lignan precursors have been linked to a reduced risk of certain cancers, including breast, colon, and prostate cancer. [] This suggests that lignans like 1-acetoxypinoresinol might play a role in cancer chemoprevention, but further research is needed.
- Other Potential Benefits: Studies have explored the effects of 1-acetoxypinoresinol and related compounds on various biological targets, including:
- Anti-diabetic potential: Some studies suggest that 1-acetoxypinoresinol might inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and blood sugar regulation, indicating potential anti-diabetic properties. []
- Neuroprotective effects: Research indicates that 1-acetoxypinoresinol might offer protection against the neurotoxicity of certain mycotoxins, such as penitrem A, by modulating the STAT1 pathway. []
Q6: How does the structure of 1-acetoxypinoresinol relate to its biological activity?
A6: While specific structure-activity relationships for 1-acetoxypinoresinol are not extensively studied, some insights can be drawn:
- Comparison with Pinoresinol: The presence of the acetoxy group at the C-1 position in 1-acetoxypinoresinol seems to significantly enhance its inhibitory activity against α-amylase and α-glucosidase compared to pinoresinol. [] This suggests that the acetoxy group plays a crucial role in its interaction with these enzymes.
- Docking Studies: Computational docking simulations suggest that pinoresinol, and potentially 1-acetoxypinoresinol, might interact with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. [] This interaction is thought to occur at the transmembrane cavity of P-gp, potentially explaining its ability to reverse drug resistance. [] Furthermore, a derivative, 1-acetoxypinoresinol, exhibited even higher activity in reversing drug resistance, suggesting that structural modifications can significantly impact biological activity. []
Q7: What are the future directions for research on 1-acetoxypinoresinol?
A7: Further research is needed to:
Q8: What is the significance of identifying 1-acetoxypinoresinol in olive oil?
A8: The discovery of 1-acetoxypinoresinol as a unique component of olive oil has several implications:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)
![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)

![2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1221179.png)
![6-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1221180.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)

![2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1221185.png)


